![molecular formula C20H22N4O5S3 B2357717 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 899963-54-3](/img/structure/B2357717.png)
4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H22N4O5S3 and its molecular weight is 494.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antifungal Properties
A study by Narayana et al. (2004) explored the synthesis of benzamide derivatives, including 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide and its analogs, for potential antifungal properties. These compounds were synthesized using various reactions and screened for antifungal activity (Narayana et al., 2004).
Anticancer Evaluation
Ravinaik et al. (2021) investigated N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer potential. These compounds were tested against several cancer cell lines, showing moderate to excellent anticancer activity (Ravinaik et al., 2021).
Cytotoxic Evaluation in Cancer Research
Govindaraj et al. (2021) synthesized Schiff bases from sulfonamide and evaluated their cytotoxicity against a human breast cancer cell line. The study highlighted the potential of these compounds as chemotherapeutic agents (Govindaraj et al., 2021).
Pro-Apoptotic Activity in Cancer Cells
Yılmaz et al. (2015) synthesized indapamide derivatives, including benzamide compounds, and assessed their proapoptotic activity on melanoma cell lines. These compounds demonstrated significant anticancer activity (Yılmaz et al., 2015).
Inhibition of Carbonic Anhydrases
Ulus et al. (2016) researched on acridine-acetazolamide conjugates, including benzamide derivatives, as inhibitors of carbonic anhydrases, an enzyme involved in various physiological processes. This study has implications in the development of therapeutic agents (Ulus et al., 2016).
Cardiac Electrophysiological Activity
Morgan et al. (1990) explored the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides for their potential in cardiac electrophysiological activity. These compounds showed promise as selective class III agents (Morgan et al., 1990).
Propiedades
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S3/c1-24(14-4-2-3-5-14)32(28,29)15-8-6-13(7-9-15)19(25)23-20-22-17-11-10-16(31(21,26)27)12-18(17)30-20/h6-12,14H,2-5H2,1H3,(H2,21,26,27)(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPCFBBSZPGSAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
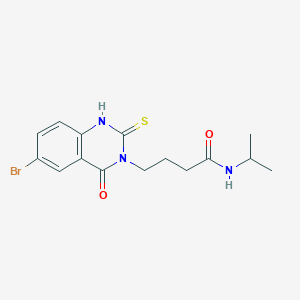
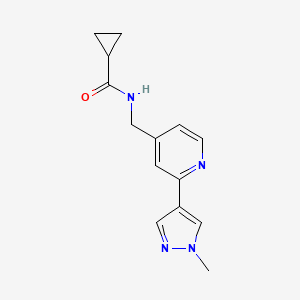
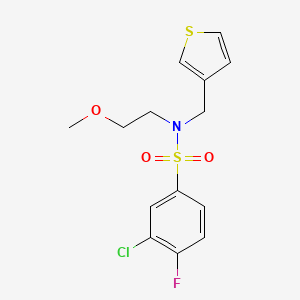
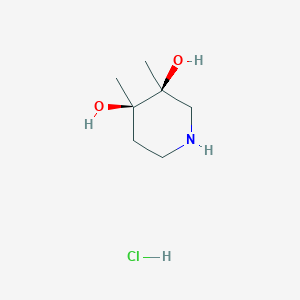

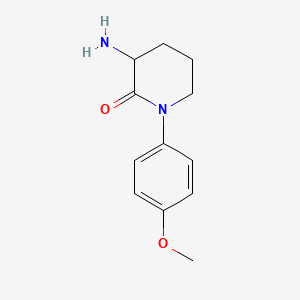
![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2357645.png)
![1-[(4-Methoxyphenyl)methyl]spiro[2H-indole-3,3'-azetidine];dihydrochloride](/img/structure/B2357649.png)

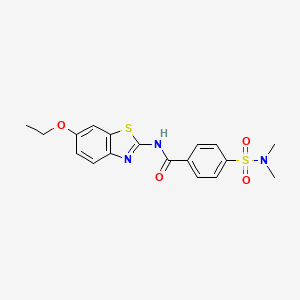
![3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B2357654.png)
![N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2357655.png)
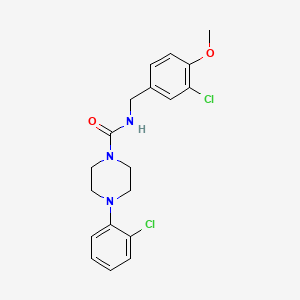
![1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2357657.png)
